molecular formula C13H12BrNO2 B13732531 4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester

4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester

Cat. No.: B13732531
M. Wt: 294.14 g/mol
InChI Key: VDTGZELRBPTCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a bromophenyl group and an ester functional group in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, which leads to the formation of the pyrrole ring. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrolinones or reduction to form pyrrolidines.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate ester hydrolysis.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrroles with various functional groups.

    Oxidation: Formation of pyrrolinones.

    Reduction: Formation of pyrrolidines.

    Ester Hydrolysis: Formation of 4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acid and ethanol.

Scientific Research Applications

4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromophenyl group can enhance binding affinity to certain targets, while the pyrrole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid ethyl ester: Similar structure but lacks the pyrrole ring.

    4-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid ethyl ester: Similar structure with a different position of the carboxylic acid group.

    4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester: Similar structure with a chlorine atom instead of bromine.

Uniqueness

4-(4-Bromophenyl)-1H-pyrrole-3-carboxylic acidethyl ester is unique due to the combination of the bromophenyl group and the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the ester group also allows for further functionalization, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H12BrNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3

InChI Key

VDTGZELRBPTCAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.